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molecular formula C15H8ClF2NO2 B8734965 6-Chloro-1-(3,5-difluorophenyl)-1H-indole-3-carboxylic acid CAS No. 921195-18-8

6-Chloro-1-(3,5-difluorophenyl)-1H-indole-3-carboxylic acid

Cat. No. B8734965
M. Wt: 307.68 g/mol
InChI Key: KKRBWHAAOVNVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803815B2

Procedure details

A suspension of 1-[6-chloro-1-(3,5-difluoro-phenyl)-1H-indol-3-yl]-2,2,2-trifluoro-ethanone in 3N aqueous NaOH was stirred at 70° C. for 48 h. After washing with CH2Cl2, the aqueous phase was acidified to pH 1 and extracted with CH2Cl2. Concentration in vacuo gave the title compound in 70% yield.
Name
1-[6-chloro-1-(3,5-difluoro-phenyl)-1H-indol-3-yl]-2,2,2-trifluoro-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:19](=[O:24])C(F)(F)F)=[CH:7][N:8]2[C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)=[CH:4][CH:3]=1.[OH-:25].[Na+]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:19]([OH:24])=[O:25])=[CH:7][N:8]2[C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-[6-chloro-1-(3,5-difluoro-phenyl)-1H-indol-3-yl]-2,2,2-trifluoro-ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CN(C2=C1)C1=CC(=CC(=C1)F)F)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC=C2C(=CN(C2=C1)C1=CC(=CC(=C1)F)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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